2-(phenoxymethyl)pyrimidine-4-carboxylicacid

Description

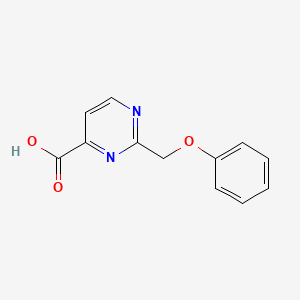

2-(Phenoxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a phenoxymethyl group (-CH₂-O-Ph) at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine-4-carboxylic acid derivatives are widely explored as intermediates in pharmaceutical synthesis, metal coordination complexes, and enzyme inhibitors .

Properties

IUPAC Name |

2-(phenoxymethyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)10-6-7-13-11(14-10)8-17-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEPQAMYOMUNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Preformed Pyrimidine Intermediates

A common strategy involves alkylating a pyrimidine-4-carboxylic acid derivative at the 2-position. For instance, methyl pyrimidine-4-carboxylate can undergo alkylation with phenoxymethyl bromide in the presence of a base such as cesium carbonate or potassium carbonate. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C.

Example Protocol :

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers an alternative for attaching the phenoxymethyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, a hydroxyl-containing pyrimidine intermediate reacts with phenol derivatives. For example, 2-(hydroxymethyl)pyrimidine-4-carboxylic acid methyl ester couples with phenol under Mitsunobu conditions to yield the protected product, which is later hydrolyzed to the carboxylic acid.

Example Protocol :

-

Substrate : 2-(Hydroxymethyl)pyrimidine-4-carboxylate (1 eq).

-

Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq).

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 h.

Carboxylic Acid Group Introduction and Deprotection

Ester Hydrolysis

The methyl or ethyl ester of pyrimidine-4-carboxylate is hydrolyzed to the carboxylic acid using aqueous bases. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water or sodium hydroxide (NaOH) in methanol/water are common systems.

Example Protocol :

Silyl Protection and Cleavage

Trimethylsilyl (TMS) groups protect carboxylic acids during alkylation steps. For example, 2-(phenoxymethyl)pyrimidine-4-trimethylsilyl ester is treated with HCl in methanol to cleave the silyl group, yielding the free acid.

Example Protocol :

-

Substrate : 2-(Phenoxymethyl)pyrimidine-4-TMS ester (1 eq).

-

Acid : HCl (2 M in MeOH).

-

Conditions : Room temperature, 2 h.

Regioselective Functionalization and Catalytic Methods

Palladium-Catalyzed Coupling Reactions

Cross-coupling reactions install the phenoxymethyl group via Suzuki-Miyaura or Buchwald-Hartwig couplings. A boronic ester derivative of phenoxymethane reacts with a halogenated pyrimidine-4-carboxylate in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Example Protocol :

Ultrasonically Assisted Synthesis

Ultrasound irradiation enhances reaction rates and yields in heterocyclic synthesis. For instance, alkylation of pyrimidine-4-carboxylate with phenoxymethyl bromide under ultrasound (40 kHz, 50°C) reduces reaction time from 12 h to 3 h.

Example Protocol :

-

Substrate : Methyl pyrimidine-4-carboxylate (1 eq).

-

Alkylating Agent : Phenoxymethyl bromide (1.2 eq).

-

Base : K₂CO₃ (2 eq).

-

Solvent : DMF, ultrasound, 50°C, 3 h.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at the 4- or 5-positions of pyrimidine necessitates directing groups or protective strategies. Using bulky bases (e.g., Cs₂CO₃) favors substitution at the 2-position.

-

Acid Sensitivity : The phenoxymethyl group is prone to cleavage under strongly acidic conditions. Mild hydrolysis with LiOH in THF/H₂O minimizes decomposition.

-

Catalyst Cost : Palladium-based catalysts increase synthetic costs. Alternative nickel-based catalysts or ligand-free systems are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with phenoxymethyl halides under basic conditions. A common method employs sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent, conducted at elevated temperatures to facilitate nucleophilic substitution reactions. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation: Converts to pyrimidine N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using agents such as lithium aluminum hydride.

- Substitution: The phenoxymethyl group can be replaced with other nucleophiles.

Chemistry

2-(Phenoxymethyl)pyrimidine-4-carboxylic acid serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with diverse functionalities.

Biology

Research has indicated its potential as a biochemical probe. Studies have explored its interactions with biological macromolecules, revealing insights into molecular binding mechanisms that could inform drug design.

Medicine

The compound has been investigated for its therapeutic properties, particularly:

- Anti-inflammatory Activity: It has shown promising results in inhibiting COX enzymes, which are involved in inflammation pathways. For instance, derivatives have demonstrated significant inhibition of COX-2 activity comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential: Preliminary studies suggest that it may exhibit anticancer activities through modulation of specific cellular pathways .

- Antimicrobial Effects: Various derivatives have been tested for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy .

Anti-inflammatory Activity

A study evaluated several derivatives of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid for their anti-inflammatory effects using in vivo models. The results indicated that certain compounds had ED50 values comparable to indomethacin, a widely used anti-inflammatory drug.

Antimicrobial Activity

In another study, the antimicrobial efficacy of synthesized derivatives was assessed against multiple bacterial strains. The results highlighted several compounds with significant inhibition rates.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

*Estimated properties based on analogs.

Anticancer Activity :

- The phenoxymethyl analog could enhance tumor targeting via hydrophobic interactions.

- Bulkier substituents like phenoxymethyl may improve binding affinity.

Antimicrobial Activity :

- Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides: Exhibit TrmD inhibitory activity when coupled with pyridyl fragments . Phenoxymethyl substitution could optimize pharmacokinetics by balancing solubility and permeability.

Enzyme Inhibition :

- Covalent Inhibitors: 2-Sulfonylpyrimidine derivatives act as acrylamide surrogates for targeted covalent inhibition . Phenoxymethyl’s stability may reduce off-target effects compared to reactive warheads.

Biological Activity

2-(Phenoxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities. This compound, characterized by a phenoxymethyl group at the 2-position and a carboxylic acid group at the 4-position, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

The molecular formula of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is C12H10N2O3. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged to enhance its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| Functional Groups | Carboxylic acid, Phenoxy |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxymethyl group enhances binding affinity to enzymes and receptors, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions are crucial for modulating biological pathways involved in cancer proliferation and inflammation.

Anticancer Activity

Research indicates that 2-(phenoxymethyl)pyrimidine-4-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- OVCAR-4 Cells : The compound reduced Vascular Endothelial Growth Factor (VEGF) levels by 85% and inhibited VEGFR-2 phosphorylation by approximately 70% .

- HepG2 Cells : It exhibited a notable IC50 value of 5.67 μM against hepatocellular carcinoma cells, indicating potent cytotoxic effects .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro assays revealed that it significantly inhibits cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the phenoxy group is critical for the biological activity of related compounds. SAR studies indicate that modifications to this moiety can enhance or diminish activity against cancer cells . The most active derivatives typically retain this phenoxy functionality.

Case Studies

- Study on Hepatocellular Carcinoma : A derivative of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid demonstrated superior efficacy compared to standard treatments in inhibiting HepG2 cell growth, showcasing its potential as a lead compound in cancer therapy .

- Inflammation Model : In animal models of inflammation, the compound significantly reduced edema and inflammatory markers, supporting its utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(phenoxymethyl)pyrimidine-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Step 1: Start with pyrimidine-4-carboxylic acid derivatives. Introduce the phenoxymethyl group via alkylation or Mitsunobu reactions using phenol derivatives under reflux conditions.

Step 2: Optimize reaction parameters (solvent, temperature, catalyst). Polar aprotic solvents like DMF or THF are often used, with yields monitored via TLC or HPLC .

Step 3: Purify intermediates using column chromatography or recrystallization. Final characterization via and ensures structural fidelity .

Q. How should researchers characterize the purity and structural integrity of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid?

- Methodological Answer:

- Purity: Use HPLC with UV detection (λ ~250–260 nm for pyrimidine absorption) and compare retention times against standards .

- Structural Confirmation: Combine (to identify aromatic protons and methylene groups) and (to verify carbonyl and aromatic carbons). Mass spectrometry (HRMS) confirms molecular weight .

- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures, critical for storage and handling .

Q. What functional group transformations are feasible for this compound, and how can they be exploited in derivatization?

- Methodological Answer:

- Carboxylic Acid Reactivity: Use EDC/HOBt-mediated amide coupling to generate derivatives (e.g., amides for bioactivity screening) .

- Phenoxymethyl Group: Perform halogenation or oxidation to introduce electrophilic sites for further functionalization .

- Monitoring: Track reaction progress via IR spectroscopy (loss of -COOH stretch at ~1700 cm upon derivatization) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial TrmD or kinases). Focus on hydrogen bonding with the carboxylic acid and π-stacking of the pyrimidine ring .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Compare binding free energies (MM/PBSA) with known inhibitors .

- Validation: Correlate computational results with in vitro enzyme inhibition assays (e.g., MIC values against Pseudomonas aeruginosa) .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer:

- Data Triangulation: Compare assay conditions (e.g., pH, solvent/DMSO concentration) across studies. For example, solubility in PBS (~1 mg/mL) may limit bioactivity in aqueous media .

- Structural Analog Analysis: Benchmark against analogs like 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (PubChem CID: DTXSID80628483) to identify substituent-specific trends .

- Dose-Response Reproducibility: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies can optimize the pharmacokinetic profile of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyls) to the phenoxymethyl moiety to improve solubility without compromising target binding .

- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis). Block labile sites with fluorine or methyl groups .

- In Vivo PK Studies: Administer derivatives in rodent models and quantify plasma half-life via LC-MS/MS. Compare AUC and clearance rates with lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.